

Strategic Synthesis of 1,2-Benzisoxazole Scaffolds: The Acyl Chloride Protocols

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Compound of Interest

Compound Name: *1,2-Benzisoxazol-3-ylacetyl chloride*
CAS No.: 84637-43-4
Cat. No.: B3157153

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Executive Summary

The 1,2-benzisoxazole moiety (indoxazene) is a privileged pharmacophore in medicinal chemistry, serving as the core architecture for blockbuster antipsychotics like Risperidone and Paliperidone, as well as anticonvulsants like Zonisamide.[1]

While various synthetic routes exist, pathways utilizing acid chlorides offer superior scalability and regiocontrol. This guide details two critical methodologies where acid chlorides act as the primary electrophilic architects:

- The Friedel-Crafts/Oximation Route: Where acid chlorides build the ketone precursor (Industrial Standard).
- The O-Acylation/Cyclization Cascade: Where acid chlorides activate oximes for ring closure (Versatile Lab-Scale).

Part 1: The "Scaffold Construction" Protocol

(Industrial Route)

Strategic Rationale

In the industrial synthesis of agents like Risperidone, the acid chloride is not merely a reagent; it provides the carbon skeleton for the C3-position. The process begins with the acylation of a nucleophile (typically an arene or an amine-derivative) using an o-halo or o-difluorobenzoyl chloride.

The Mechanism

The pathway follows a linear progression: Acylation

Oximation

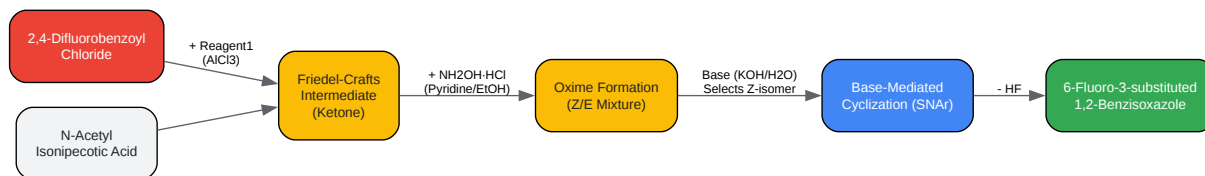
Base-Mediated Cyclization.

- Acylation: 2,4-Difluorobenzoyl chloride reacts with a piperidine derivative (or arene) under Friedel-Crafts conditions to form the o-difluorobenzophenone (or corresponding ketone).
- Oximation: The ketone reacts with hydroxylamine () to form the oxime.^{[2][3][4]}
- Cyclization: Under basic conditions, the oxime oxygen displaces the ortho-fluorine atom via Nucleophilic Aromatic Substitution ().

Critical Isomerism Note: Only the (Z)-isomer of the oxime (where the -OH is close to the o-fluorine) can cyclize. The (E)-isomer is geometrically restricted.

Pathway Visualization

The following diagram illustrates the synthesis of the Risperidone intermediate (6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole).



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Figure 1: The industrial pathway for Risperidone intermediate synthesis utilizing acid chloride as the C3-carbon source.

Part 2: The O-Acylation/Cyclization Cascade (Lab-Scale)

Strategic Rationale

For diversifying the benzisoxazole core, researchers often start with o-hydroxyaryl ketoximes. [5] Here, acid chlorides (

) are used to acylate the oxime oxygen. The resulting O-acyloxime undergoes a thermal or base-catalyzed cyclization.[1]

The Mechanistic Divergence

This reaction is sensitive. The O-acyloxime can undergo two competing reactions:

- Benzisoxazole Formation: Nucleophilic attack of the phenol (or phenolate) onto the oxime nitrogen, displacing the carboxylate.
- Beckmann Rearrangement/Benzoxazole Formation: If the conditions are too acidic or the geometry is incorrect, the intermediate rearranges to form a benzoxazole.

Experimental Protocol: Synthesis of 3-Methyl-1,2-benzisoxazole

Objective: Cyclization of o-hydroxyacetophenone oxime using Acetyl Chloride.

Reagents & Equipment[1][6][7][8]

- o-Hydroxyacetophenone oxime (10 mmol)
- Acetyl Chloride (11 mmol)
- Pyridine (Dry, 20 mL)
- Dichloromethane (DCM)
- Reflux condenser, Nitrogen atmosphere

Step-by-Step Methodology

- Preparation of O-Acyloxime:
 - Dissolve o-hydroxyacetophenone oxime (1.51 g, 10 mmol) in dry pyridine (10 mL) at 0°C under
 - .
 - Dropwise add Acetyl Chloride (0.86 g, 11 mmol). Note: Exothermic reaction.
 - Stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT) for 2 hours.
 - Checkpoint: TLC should show disappearance of the starting oxime and formation of the less polar O-acetate.
- Thermal Cyclization:
 - The reaction mixture (containing the O-acetate intermediate) is heated to reflux (115°C in pyridine) for 4-6 hours.
 - Mechanistic Note: The pyridine acts as a base to deprotonate the phenol, facilitating the intramolecular attack on the nitrogen.
- Work-up:
 - Cool the mixture and pour into ice-cold dilute HCl (to neutralize pyridine).

- Extract with DCM (mL).
- Wash organic layer with saturated (to remove acetic acid byproduct) and brine.
- Dry over and concentrate in vacuo.
- Purification:
 - Purify via silica gel column chromatography (Hexane/EtOAc 9:1).

Part 3: Data & Troubleshooting

Comparative Analysis of Conditions

The choice of base and solvent critically impacts the yield and selectivity (Benzisoxazole vs. Benzoxazole).

Method	Reagent/Base	Solvent	Temp	Typical Yield	Selectivity Note
Standard	/ Pyridine	Pyridine	Reflux	75-85%	High selectivity for Benzisoxazole.
Mild	/	DMF	80°C	60-70%	Good, but slower reaction rates.
Strong Base		DMF	RT	90-95%	Best for difficult substrates. Forces
Acidic	/		Reflux	<30%	Favors Benzoxazole (Beckmann Rearrangement).

Troubleshooting Guide (E-E-A-T)

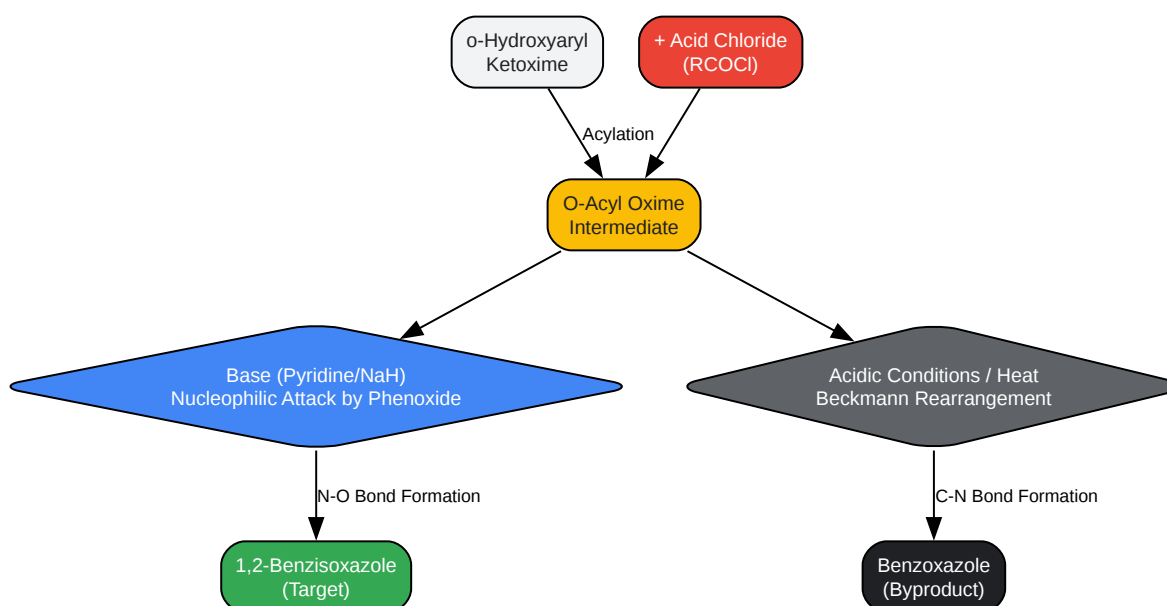
Problem: Low Yield / Recovery of Starting Material.

- Root Cause:[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[9\]](#)[\[10\]](#) Failure of the E-oxime to isomerize to the Z-form.
- Solution: Use a strong base like NaH in DMF. The deprotonated phenoxide is a powerful nucleophile that can trap the Z-isomer as it equilibrates, driving the equilibrium forward (Le Chatelier's principle).

Problem: Formation of Benzoxazole Byproduct.

- Root Cause:[1][2][3][4][9][10] Acidic conditions or high temperatures promoting Beckmann rearrangement.
- Solution: Ensure the reaction remains strictly basic. Avoid Lewis acids during the cyclization step. If using Acid Chlorides, ensure excess base (Pyridine/TEA) is present to neutralize the generated HCl immediately.

Mechanistic Divergence Diagram



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Figure 2: Mechanistic divergence showing how reaction conditions dictate the formation of the target Benzisoxazole versus the Benzoxazole byproduct.

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